Home > Products > Building Blocks P13150 > 2-Oxo-4-phenylbutyric acid
2-Oxo-4-phenylbutyric acid - 710-11-2

2-Oxo-4-phenylbutyric acid

Catalog Number: EVT-460127
CAS Number: 710-11-2
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Oxo-4-phenylbutyric acid (OPBA) is a keto acid that serves as a crucial prochiral intermediate in various chemical and biochemical syntheses. [, ] It plays a significant role in scientific research, particularly in the production of pharmaceuticals and other valuable compounds. [, , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Reductive Amination: OPBA can be converted to L-homophenylalanine (L-HPA) through reductive amination. This reaction is typically catalyzed by enzymes like L-phenylalanine dehydrogenase (PheDH) or meso-diaminopimelate dehydrogenase (DAPDH) in the presence of a cofactor like NADH or NADPH, which needs to be regenerated for efficient conversion. [, , , , , , ]
  • Asymmetric Reduction: OPBA can be asymmetrically reduced to (R)-2-Hydroxy-4-phenylbutyric acid [(R)-HPBA], another valuable chiral building block for pharmaceuticals. This reaction is often catalyzed by D-lactate dehydrogenase (D-nLDH). [, , , ]
  • Transamination: OPBA can undergo transamination reactions with amino acids like L-aspartate or L-lysine, catalyzed by enzymes like aspartate aminotransferase (AAT). This reaction is particularly useful for the asymmetric synthesis of L-HPA, with the reaction equilibrium often shifted by the low solubility of the product. [, , , , ]
Mechanism of Action
  • Phenylalanine Dehydrogenase (PheDH): Structure-guided steric hindrance engineering of PheDH from Bacillus badies has been investigated for efficient L-HPA synthesis from OPBA. Studies reveal that mutations in the enzyme's active site can increase substrate-binding volume and alter the enzyme tunnel, leading to enhanced catalytic efficiency and substrate loading. []
  • D-Lactate Dehydrogenase (D-nLDH): Mutations in D-nLDH can significantly improve its bio-reduction activity towards OPBA, enabling efficient production of (R)-HPBA. []
  • Aspartate Aminotransferase (AAT): Engineering AAT through site-directed mutagenesis can alter its substrate specificity and enhance its activity towards OPBA and specific amino donors like L-lysine, leading to improved production of L-HPA. [, , ]
Physical and Chemical Properties Analysis

While the provided papers don't explicitly detail the physical and chemical properties of OPBA, they do mention its low solubility in aqueous solutions, which can be advantageous in driving reaction equilibrium towards product formation in certain enzymatic reactions. [] Information on other physical and chemical properties can be found in chemical databases.

Applications
  • Pharmaceutical Intermediates: OPBA is a key precursor for synthesizing various pharmaceutical compounds:
    • Angiotensin-Converting Enzyme (ACE) Inhibitors: L-HPA, derived from OPBA, is a crucial building block for manufacturing ACE inhibitors, a class of drugs used to treat hypertension and congestive heart failure. [, , , ]
    • Aminopeptidase Inhibitors: OPBA derivatives, such as 3-amino-2-oxo-4-phenylbutanoic acid amides, exhibit inhibitory activity against aminopeptidases, which are enzymes involved in various physiological processes. [, ]
  • Biocatalytic Processes: OPBA serves as a substrate in several biocatalytic processes for producing valuable chemicals:
    • L-Homophenylalanine Production: Several studies focus on optimizing enzymatic methods for producing L-HPA from OPBA using enzymes like PheDH, DAPDH, and AAT. These methods offer advantages such as high enantioselectivity and environmentally friendly reaction conditions. [, , , , , , , , , , ]
    • (R)-2-Hydroxy-4-Phenylbutyric Acid Production: Enzymatic reduction of OPBA using D-nLDH is a promising approach for producing (R)-HPBA, another valuable chiral building block. [, , , ]
    • Simultaneous Synthesis of Multiple Products: Engineered E. coli systems utilizing AAT have demonstrated the ability to simultaneously synthesize L-HPA and N6-protected-2-oxo-6-amino-hexanoic acid (another building block for ACE inhibitors) from OPBA and N6-protected-L-lysine, highlighting the potential for efficient multi-product biocatalysis. []
  • Aroma Compound Production: OPBA can be utilized in coupled enzymatic reactions to produce 2-phenylethanol, a rose-like fragrance compound. This involves converting OPBA to 2-phenylethanol via phenylpyruvate decarboxylase and carbonyl reductase, showcasing the versatility of OPBA in biocatalytic synthesis. []

Cinnamic Acid

Compound Description: Cinnamic acid is an organic compound with the formula C₆H₅CH=CHCOOH. It is a white crystalline compound that is slightly soluble in water, and more soluble in organic solvents. It is used as a flavoring agent, and in the manufacture of perfumes, dyes, and pharmaceuticals. In the context of the provided research, Cinnamic acid is a precursor in the synthesis of 2-oxo-4-phenylbutyric acid (OPBA) [].

Relevance: Cinnamic acid is converted to ethyl 3-phenylpropionate, which is then used to synthesize 2-oxo-4-phenylbutyric acid []. The key structural difference is the presence of a carboxylic acid group in 2-oxo-4-phenylbutyric acid where cinnamic acid has a vinyl group.

Ethyl 3-phenylpropionate

Compound Description: Ethyl 3-phenylpropionate is an ester with a fruity odor, reminiscent of rhubarb. It is found naturally in a variety of fruits and alcoholic beverages. It is commonly used as a flavoring agent in food and beverages. In the context of the provided research, ethyl 3-phenylpropionate serves as a crucial intermediate in the synthesis of 2-oxo-4-phenylbutyric acid [].

Relevance: Ethyl 3-phenylpropionate is synthesized from cinnamic acid and subsequently condensed with diethyl oxalate to yield a precursor to 2-oxo-4-phenylbutyric acid [].

Diethyl 3-benzyl-2-oxosuccinate

Compound Description: Diethyl 3-benzyl-2-oxosuccinate is an organic compound formed as an intermediate during the synthesis of 2-oxo-4-phenylbutyric acid [].

Relevance: This compound is produced through the condensation reaction of ethyl 3-phenylpropionate and diethyl oxalate, and it is subsequently hydrolyzed to obtain the target compound, 2-oxo-4-phenylbutyric acid [].

L-Homophenylalanine (L-HPA)

Compound Description: L-Homophenylalanine (L-HPA) is a non-proteinogenic α-amino acid and a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors [, , , , , , , , ]. It is a homolog of the amino acid phenylalanine, with an additional methylene group (-CH2-) in the side chain.

Relevance: L-Homophenylalanine is often synthesized using 2-oxo-4-phenylbutyric acid as a starting material via enzymatic reactions [, , , , , , , , ].

(R)-2-Hydroxy-4-phenylbutyric Acid ((R)-HPBA)

Compound Description: (R)-2-Hydroxy-4-phenylbutyric acid ((R)-HPBA) is another important chiral intermediate in the synthesis of ACE inhibitors [, ].

Relevance: This compound can be produced from 2-oxo-4-phenylbutyric acid through enzymatic reduction using D-lactate dehydrogenase [, ].

2-Oxo-4-arylbut-3-enoic acids

Relevance: These compounds can be asymmetrically hydrogenated to produce 2-hydroxy-4-arylbutanoic acids, which are structurally similar to (R)-HPBA and valuable intermediates in the synthesis of various pharmaceuticals, including ACE inhibitors [].

2-hydroxy-4-arylbutanoic acids

Relevance: These compounds are produced via asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. They serve as valuable intermediates in the synthesis of pharmaceuticals, including ACE inhibitors, making them structurally and functionally related to 2-oxo-4-phenylbutyric acid [].

Phenylglyoxylic Acid

Compound Description: Phenylglyoxylic acid is a 2-oxo acid that serves as a substrate for meso-diaminopimelate dehydrogenase (DAPDH) [].

Relevance: Phenylglyoxylic acid, with its bulky structure, poses a challenge for StDAPDH in enantioselective reductive amination, similar to 2-oxo-4-phenylbutyric acid. The study used phenylglyoxylic acid as one of the substrates to test the activity of engineered StDAPDH mutants, highlighting the structural and reactivity similarities between the two compounds [].

Indole-3-pyruvic Acid

Compound Description: Indole-3-pyruvic acid is another bulky 2-keto acid that is challenging for StDAPDH in enantioselective reductive amination, similar to 2-oxo-4-phenylbutyric acid [].

Relevance: Indole-3-pyruvic acid was used as a substrate to evaluate the improved activity of the engineered StDAPDH mutants. The study demonstrated the enhanced catalytic efficiency of the mutant enzymes towards bulky 2-keto acids, including indole-3-pyruvic acid and 2-oxo-4-phenylbutyric acid, emphasizing their shared steric hindrance challenges [].

L-Aspartate

Compound Description: L-Aspartate is a naturally occurring amino acid that serves as an amino donor in transamination reactions catalyzed by aromatic amino acid transaminases (AroATs) [].

Relevance: L-Aspartate is used as an amino donor in the asymmetric synthesis of L-HPA from 2-oxo-4-phenylbutyric acid using AroATs [].

2-keto-6-aminocaproate

Compound Description: 2-keto-6-aminocaproate is a keto acid intermediate formed during the transamination reaction between L-lysine and 2-oxo-4-phenylbutyric acid catalyzed by aspartate aminotransferase (AAT) [, ].

Relevance: 2-keto-6-aminocaproate undergoes spontaneous cyclization to form Δ1-piperideine 2-carboxylic acid, which drives the reaction equilibrium towards L-HPA production, enhancing the efficiency of 2-oxo-4-phenylbutyric acid conversion [, ].

N6-protected-2-oxo-6-amino-hexanoic acid (N6-protected-OAHA)

Compound Description: N6-protected-2-oxo-6-amino-hexanoic acid (N6-protected-OAHA) is a protected form of 2-oxo-6-amino-hexanoic acid, which serves as a valuable building block for the synthesis of ACE inhibitors [].

Relevance: N6-protected-OAHA can be simultaneously synthesized with L-HPA from 2-oxo-4-phenylbutyric acid and N6-protected-L-lysine using engineered AAT enzymes [].

2-amino-6-tert-butoxycarbonylamino-hexanoic acid (BOC-lysine)

Compound Description: BOC-lysine is a protected form of the amino acid lysine, where the N6-amino group is protected with a tert-butoxycarbonyl (BOC) group [].

Relevance: BOC-lysine acts as an amino donor in the transamination reaction with 2-oxo-4-phenylbutyric acid, leading to the simultaneous production of L-HPA and BOC-OAHA, both valuable building blocks for ACE inhibitor synthesis [].

2-oxo-6-tert-butoxycarbonylamino-hexanoic acid (BOC-OAHA)

Compound Description: BOC-OAHA is the protected form of 2-oxo-6-amino-hexanoic acid (OAHA) [].

Relevance: BOC-OAHA is simultaneously synthesized with L-HPA from 2-oxo-4-phenylbutyric acid and BOC-lysine by engineered AAT enzymes. The BOC protecting group on OAHA can be easily removed to obtain the desired OAHA, highlighting its role as a precursor to a key ACE inhibitor building block [].

Phenylpyruvate

Compound Description: Phenylpyruvate is a keto acid that shares structural similarity with 2-oxo-4-phenylbutyric acid. It acts as an intermediate in the biosynthesis of phenylalanine and tyrosine [].

Relevance: Phenylpyruvate was used as an intermediate target in the protein engineering of an NADPH-dependent glutamate dehydrogenase (GDH) to create an NADPH-dependent homophenylalanine dehydrogenase []. This engineered enzyme could then utilize 2-oxo-4-phenylbutyric acid to produce L-homophenylalanine.

Properties

CAS Number

710-11-2

Product Name

2-Oxo-4-phenylbutyric acid

IUPAC Name

2-oxo-4-phenylbutanoic acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)

InChI Key

PPKAIMDMNWBOKN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.